7-Ketodiosgenin
Overview
Description
7-Ketodiosgenin is a naturally occurring steroidal sapogenin derived from plants, particularly from species of the Dioscorea genus. It is a derivative of diosgenin, which is widely known for its use in the synthesis of various steroid hormones. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ketodiosgenin typically involves the oxidation of diosgenin. One common method is the use of chromium trioxide in acetic acid, which selectively oxidizes the 7-position of diosgenin to form this compound. The reaction conditions usually involve stirring diosgenin with chromium trioxide in acetic acid at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often relies on the extraction of diosgenin from plant sources, followed by chemical oxidation. Diosgenin is extracted from the tubers of Dioscorea species using solvents such as ethanol or methanol. The extracted diosgenin is then subjected to oxidation using industrial-scale oxidizing agents like chromium trioxide or potassium permanganate under controlled conditions to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 7-Ketodiosgenin undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the ketone group can yield diosgenin or other reduced derivatives.
Substitution: The ketone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in acetone.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Grignard reagents in ether, organolithium reagents in tetrahydrofuran.
Major Products:
Oxidation: Further oxidized derivatives such as 7-hydroxy-diosgenin.
Reduction: Diosgenin or 7-hydroxy-diosgenin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Investigated for its effects on cellular processes and potential as a bioactive compound.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties. .
Industry: Utilized in the production of steroidal drugs and as a precursor for the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 7-Ketodiosgenin involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Diosgenin
- Pennogenin
- 7-Ketodiosgenin acetate
Properties
IUPAC Name |
(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O4/c1-15-5-10-27(30-14-15)16(2)24-22(31-27)13-20-23-19(7-9-26(20,24)4)25(3)8-6-18(28)11-17(25)12-21(23)29/h12,15-16,18-20,22-24,28H,5-11,13-14H2,1-4H3/t15-,16+,18+,19+,20+,22+,23-,24+,25+,26+,27+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYASCXLQDJNFAF-VKZSNQDLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4C(=O)C=C6C5(CCC(C6)O)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C(=O)C=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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